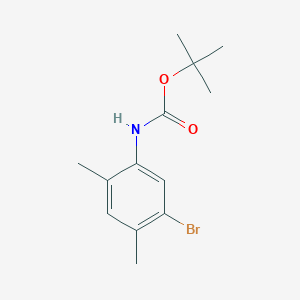

![molecular formula C20H18N2O5S2 B2860707 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide CAS No. 2097867-24-6](/img/structure/B2860707.png)

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

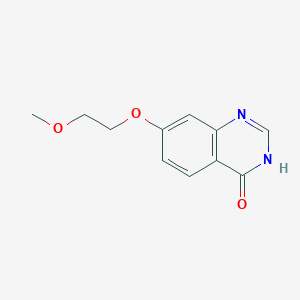

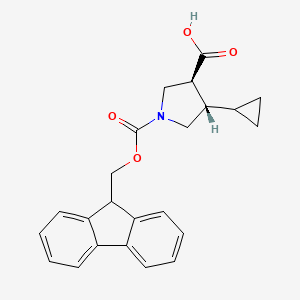

The compound contains a 2,3-dihydro-1,4-benzodioxin-6-yl group, which is a common moiety in many bioactive compounds . It also contains a bis(thiophen-2-yl)ethyl group, which is a common structure in organic electronics due to its good charge transport properties.

Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the benzodioxin and the thiophene rings, which could result in interesting electronic properties. The presence of the hydroxy group could also introduce hydrogen bonding, affecting the compound’s solubility and intermolecular interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The conjugated system could result in a relatively low band gap, making it potentially useful in organic electronics. The hydroxy group could affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Apoptosis Induction in Cancer Research

This compound has been found to exhibit potent apoptosis-inducing activity against human lymphoma cells . This property is highly valuable in cancer research, where inducing programmed cell death can be a strategy for eliminating cancerous cells.

Synthetic Chemistry

The unique reactivity of related compounds, such as 3,4-diazabenzotropone derivatives, suggests that this compound may also have interesting synthetic applications. It could serve as a precursor for the synthesis of various novel organic molecules .

Biological Evaluation

Given its potent biological activity, this compound could be used in biological evaluations to understand the mechanisms of cell death and to identify potential therapeutic targets in diseases characterized by abnormal cell survival .

Electrocyclic Reaction Studies

The synthesis of related compounds involves electrocyclic reactions, which are a type of pericyclic reaction. This compound could be used to study the mechanisms of such reactions and to explore their scope and limitations in organic synthesis .

Amine Adduct Formation

Due to its highly electron-deficient nature, this compound readily forms amine adducts at ambient temperature. This feature can be exploited in the study of amine reactivity and in the development of new amine-based reactions .

Nitrogen Extrusion Reactions

The compound’s related diazabenzotropone derivatives undergo nitrogen extrusion reactions to produce indenone derivatives. This behavior can be studied to develop novel nitrogen extrusion reactions and to explore their applications in organic synthesis .

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended for use in organic electronics, its mechanism of action would involve charge transport through the conjugated system.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5S2/c23-18(19(24)22-13-5-6-14-15(11-13)27-8-7-26-14)21-12-20(25,16-3-1-9-28-16)17-4-2-10-29-17/h1-6,9-11,25H,7-8,12H2,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYWQHTZYAQZPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC(C3=CC=CS3)(C4=CC=CS4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

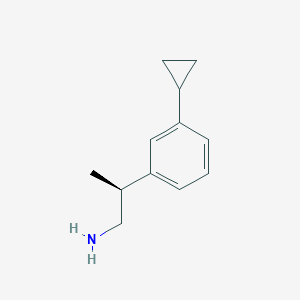

![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane](/img/structure/B2860627.png)

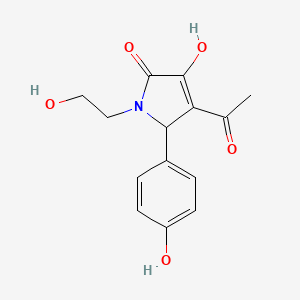

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2860628.png)

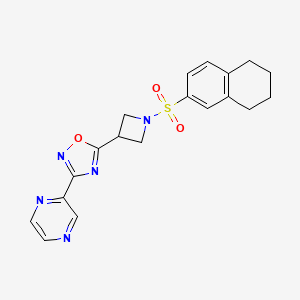

![Methyl 2-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2860639.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B2860642.png)

![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2860646.png)